MK-5046 MK-5046 MK5046 is a novel bombesin receptor subtype-3 agonist. MK5046 effectively reduced body weight in rats and caused modest increases in body temperature, heart rate, and blood pressure. MK-5046 is the first BRS-3 agonist with properties suitable for use in larger mammals. In dogs, MK-5046 treatment produced statistically significant and persistent weight loss, which was initially accompanied by increases in body temperature and heart rate that abated with continued dosing. MK-5046 may be useful for treatment of obesity.
Brand Name: Vulcanchem
CAS No.: 1022152-70-0
VCID: VC0535654
InChI: InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1
SMILES: C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F
Molecular Formula: C20H18F6N4O
Molecular Weight: 444.4 g/mol

MK-5046

CAS No.: 1022152-70-0

Cat. No.: VC0535654

Molecular Formula: C20H18F6N4O

Molecular Weight: 444.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK-5046 - 1022152-70-0

Specification

Description MK5046 is a novel bombesin receptor subtype-3 agonist. MK5046 effectively reduced body weight in rats and caused modest increases in body temperature, heart rate, and blood pressure. MK-5046 is the first BRS-3 agonist with properties suitable for use in larger mammals. In dogs, MK-5046 treatment produced statistically significant and persistent weight loss, which was initially accompanied by increases in body temperature and heart rate that abated with continued dosing. MK-5046 may be useful for treatment of obesity.
CAS No. 1022152-70-0
Molecular Formula C20H18F6N4O
Molecular Weight 444.4 g/mol
IUPAC Name (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol
Standard InChI InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1
Standard InChI Key UJINBEQCDMOAHM-SFHVURJKSA-N
Isomeric SMILES C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F
SMILES C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F
Canonical SMILES C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator